![molecular formula C16H12Cl2N4O B2497364 6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide CAS No. 956453-01-3](/img/structure/B2497364.png)

6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyridine and pyrazole derivatives involves multi-step chemical reactions, often starting from basic pyridine or pyrazole rings and introducing various substituents through halogenation, amination, and carboxamide formation. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide demonstrates a process where chloro and carboxamide groups are introduced to the pyridine ring, optimizing reaction conditions for yield and purity improvements (Song, 2007). Similar methodologies can be adapted for the target compound, focusing on the specific substitution patterns required for its synthesis.

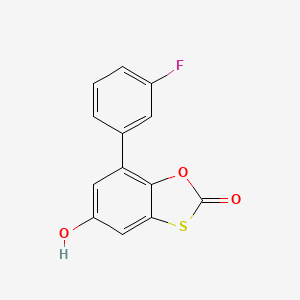

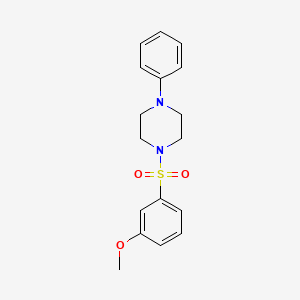

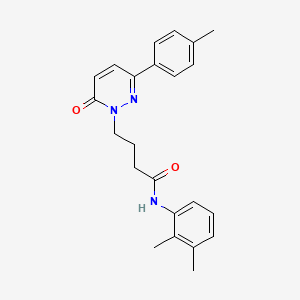

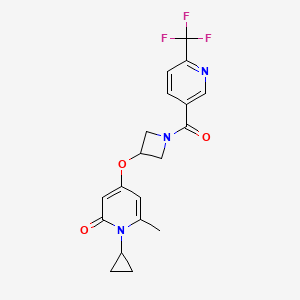

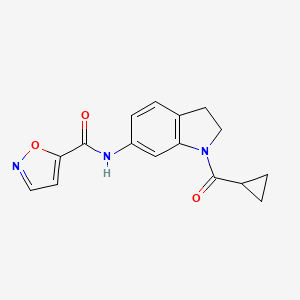

Molecular Structure Analysis

Molecular structure analysis of compounds like 6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide involves X-ray diffraction, NMR, and computational methods to elucidate the arrangement of atoms and the geometry of the molecule. Studies such as those on pyrazole derivatives provide insights into the electronic properties and interaction landscapes, utilizing techniques like Hirshfeld surface analysis and computational chemistry to understand the compound's structure and bonding (Gallagher et al., 2022).

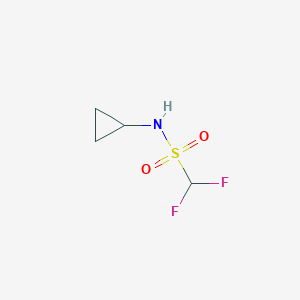

Chemical Reactions and Properties

Chemical reactions involving pyridine and pyrazole derivatives often include nucleophilic substitution, condensation, and cyclization reactions. These processes are pivotal in introducing or modifying functional groups, which directly affect the chemical behavior of the compound. The reactivity can be influenced by the presence of electron-withdrawing or donating groups, as well as the compound's ability to form hydrogen bonds or engage in π-π stacking interactions (Özdemir et al., 2012).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline structure, depend significantly on the compound's molecular geometry and intermolecular forces. Polymorphism can impact these properties, as seen in compounds with similar structures, where different crystalline forms exhibit distinct physical behaviors (Pritchard et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for undergoing specific reactions, are closely linked to the molecular structure. The presence of halogen atoms and the carboxamide group in the compound's structure can influence its acid-base behavior, nucleophilic substitution reactions, and potential for forming coordination complexes (Anuradha et al., 2014).

Applications De Recherche Scientifique

Anticancer and Anti-5-Lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives were synthesized, showcasing cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and 5-lipoxygenase inhibition activities. This highlights the compound's potential in the development of therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Synthesis and Characterization of New Polyamides

Research into the synthesis of new polyamides based on pyridine and aromatic diamines, including derivatives similar to the compound , demonstrates the material's potential in creating novel polymers with high yield and inherent viscosities. These polymers show promise in various applications due to their solubility and thermal properties (Faghihi & Mozaffari, 2008).

Antimicrobial and Antioxidant Activity

A series of pyridine and fused pyridine derivatives, which include structures related to the compound , were prepared and demonstrated moderate to good binding energies toward GlcN-6-P synthase, a target protein. These compounds also exhibited antimicrobial and antioxidant activities, suggesting their potential as therapeutic agents (Flefel et al., 2018).

Advanced Material Applications

The synthesis and characterization of new aromatic polyamides containing pyridyl moieties suggest applications in advanced materials. These studies focus on the compound's potential in the development of materials with enhanced thermal stability and excellent solubility, beneficial for a wide range of technological applications (Choi & Jung, 2004).

Antitubercular and Antibacterial Activities

Derivatives of carboxamide, including those related to the compound , have been synthesized and screened for antitubercular and antibacterial activities. This research indicates the potential of these derivatives as potent agents against bacterial infections, offering a pathway for the development of new antibiotics (Bodige et al., 2020).

Orientations Futures

Given the lack of specific information about this compound, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. Indole derivatives, which have a similar structure, have been found to have diverse biological activities and have been explored for therapeutic possibilities . Therefore, this compound could also be explored for potential biological activities.

Propriétés

IUPAC Name |

6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4O/c1-10-9-15(20-16(23)13-3-2-4-14(18)19-13)22(21-10)12-7-5-11(17)6-8-12/h2-9H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUSJNTXJHZHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=NC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)

![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)